甲氟醚唑

描述

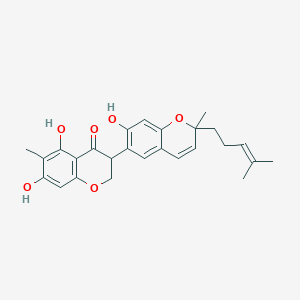

Introduction (Z)-Metaflumizone is a novel semicarbazone insecticide discovered by Nihon Nohyaku in the early 1990s. It belongs to a new class of semicarbazone insecticides and has been co-developed globally for various applications, including agricultural and consumer insecticide markets, in cooperation with companies like Fort Dodge Animal Health and BASF (Takagi et al., 2007).

Synthesis Analysis The synthesis of (Z)-Metaflumizone was initiated from a pyrazoline insecticide lead, demonstrating the compound's innovative chemical origin. This process highlighted the structural novelty and potential of semicarbazone derivatives as effective insecticides (Takagi et al., 2007).

Molecular Structure Analysis (Z)-Metaflumizone operates by the state-dependent blockage of sodium channels, a mode of action confirmed through various studies, including on native sodium channels in primary-cultured neurons and Para/TipE sodium channels expressed in Xenopus oocytes. This mechanism is characteristic of semicarbazone insecticides, distinguishing (Z)-Metaflumizone's structural and functional attributes (Salgado & Hayashi, 2007).

Chemical Reactions and Properties (Z)-Metaflumizone's effectiveness is attributed to its selective binding to the slow-inactivated state of sodium channels, a trait that underscores its chemical reactivity and interaction with biological systems. This specificity contributes to its high efficacy as an insecticide, with minimal mammalian toxicity (Salgado & Hayashi, 2007).

Physical Properties Analysis The physical properties of (Z)-Metaflumizone, including its stability and solubility, play a significant role in its application and effectiveness as an insecticide. While specific studies on these properties are not detailed in the available literature, they are crucial for formulating the compound for field use.

Chemical Properties Analysis As a novel sodium channel blocker insecticide, (Z)-Metaflumizone's chemical properties, such as its reactivity with biological targets and environmental stability, are foundational to its utility in pest control. Its mode of action, derived from its chemical structure, sets it apart from other insecticides and contributes to its specificity and safety profile (Salgado & Hayashi, 2007).

科学研究应用

鳞翅目害虫杀虫剂

甲氟醚唑是一种新型的氨基甲酰腙类杀虫剂,其作用机制是钠通道阻滞剂。 它对大多数经济上重要的鳞翅目害虫具有优异的杀虫活性 . 例如,它已在实验室中用于评估斜纹夜蛾(Hübner)(鳞翅目:夜蛾科)的抗性风险,该害虫以许多作物的叶子为食 .

抗性风险评估

已进行研究以评估害虫对甲氟醚唑的抗性风险。 例如,从田间种群中收集的斜纹夜蛾通过连续暴露于甲氟醚唑来评估抗性进化的风险 . 这有助于斜纹夜蛾的综合抗性管理。 exigua .

交互抗性研究

甲氟醚唑已用于研究以了解杀虫剂之间的交互抗性。 甲氟醚唑的选择并没有提高对虫螨腈、氯虫苯甲酰胺、苏云金杆菌、灭多威或硫丹的抗性,表明缺乏交互抗性 . 然而,甲氟醚唑攻击维持了对阿维菌素、氟虫脲和特布芬诺昔德抗性的消退 .

生化机制

已经进行研究以了解害虫对甲氟醚唑抗性的生化机制。 例如,在小菜蛾的研究中,与各种抑制剂的协同试验对甲氟醚唑没有明显影响,表明这些解毒酶可能没有积极参与甲氟醚唑的抗性 .

抗性稳定性

在实验室选育的抗性品系中已经研究了对甲氟醚唑抗性的稳定性。 例如,在小菜蛾品系中,在没有暴露于甲氟醚唑的情况下经过几代后,甲氟醚唑抗性显着下降 .

在作物保护中的应用

甲氟醚唑已被评估用于各种作物上的杀虫剂。 例如,它已用于保护马铃薯、番茄和辣椒 .

作用机制

Target of Action

Metaflumizone, a novel insecticide of the semicarbazone class, primarily targets the voltage-dependent sodium channels of the nervous system in insects . These channels are crucial for the propagation of action potentials in neurons, and their disruption leads to the paralysis of the insect .

Mode of Action

Metaflumizone acts by blocking sodium channels in target insects . It binds selectively to the slow-inactivated state of these channels, a characteristic of sodium channel blocker insecticides (SCBIs) . This interaction results in the disruption of sodium ion flow, leading to the inability of the neuron to propagate action potentials, ultimately causing flaccid paralysis .

Biochemical Pathways

The primary biochemical pathway affected by metaflumizone is the sodium-potassium pump mechanism, which is responsible for maintaining the resting potential of neurons . By blocking the sodium channels, metaflumizone disrupts the balance of sodium and potassium ions across the neuronal membrane, preventing the generation of action potentials .

Pharmacokinetics

The compound is metabolized via hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and conjugation with sulfate, glucuronic acid, glycine, or glutathione .

Result of Action

The molecular and cellular effects of metaflumizone’s action result in the paralysis of the target insect . By blocking the sodium channels, metaflumizone prevents the propagation of action potentials in the neurons, leading to a loss of muscle control and eventual paralysis .

Action Environment

Metaflumizone has a low aqueous solubility and is non-volatile, indicating a low potential for leaching to groundwater . It is persistent in soil and in water-sediment systems . These properties suggest that environmental factors such as soil composition and moisture levels could influence the action, efficacy, and stability of metaflumizone .

属性

IUPAC Name |

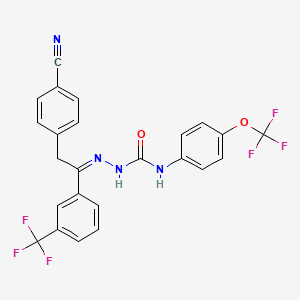

1-[(Z)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOMMKAVSCNKQ-HWIUFGAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274051 | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139970-56-2, 139968-49-3 | |

| Record name | Metaflumizone, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139970562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Metaflumizone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAFLUMIZONE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298TMI336S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl-{2-[1-(3-methyl-pyridin-2-yl)-1H-imidazole-2-sulfinylmethyl]-phenyl}-amine](/img/structure/B1241400.png)

![3-(4-Chloro-2,6-dimethylphenyl)-1-heptyl-1-[[4-(3-methylbutyl)phenyl]methyl]urea](/img/structure/B1241405.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)

![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B1241417.png)

![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)